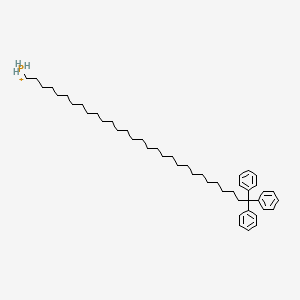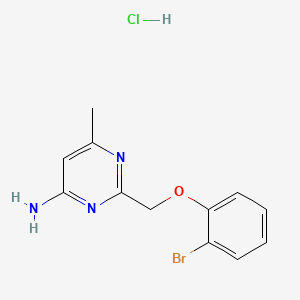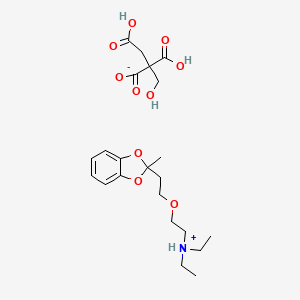
3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride is a chemical compound with the molecular formula C14H21ClO2S It is known for its unique structure, which includes a thiolan-1-ium ring substituted with a butyl group and a 2,5-dihydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride typically involves the reaction of 2,5-dihydroxybenzaldehyde with butylthiol in the presence of a suitable catalyst The reaction proceeds through a series of steps, including the formation of an intermediate Schiff base, followed by cyclization to form the thiolan-1-ium ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolan-1-ium ring to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the butyl group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound’s thiolan-1-ium ring can interact with enzymes and proteins, potentially inhibiting their activity. Additionally, the 2,5-dihydroxyphenyl group can participate in redox reactions, contributing to the compound’s antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Butyl-1-(2,4-dihydroxyphenyl)thiolan-1-ium chloride
- 3-Butyl-1-(2,6-dihydroxyphenyl)thiolan-1-ium chloride
- 3-Butyl-1-(3,5-dihydroxyphenyl)thiolan-1-ium chloride
Uniqueness
3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride is unique due to the specific positioning of the hydroxyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
92277-99-1 |
|---|---|
Molekularformel |
C14H21ClO2S |
Molekulargewicht |
288.8 g/mol |
IUPAC-Name |
2-(3-butylthiolan-1-ium-1-yl)benzene-1,4-diol;chloride |
InChI |
InChI=1S/C14H20O2S.ClH/c1-2-3-4-11-7-8-17(10-11)14-9-12(15)5-6-13(14)16;/h5-6,9,11H,2-4,7-8,10H2,1H3,(H-,15,16);1H |
InChI-Schlüssel |
CJPXBWQXDLJJMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CC[S+](C1)C2=C(C=CC(=C2)O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


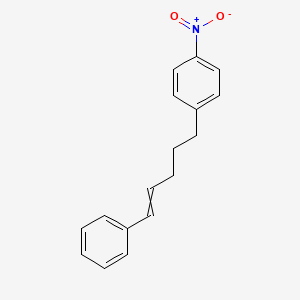
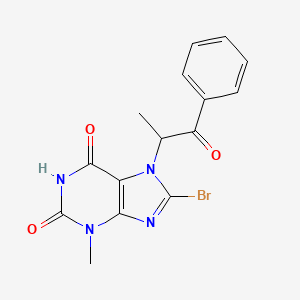
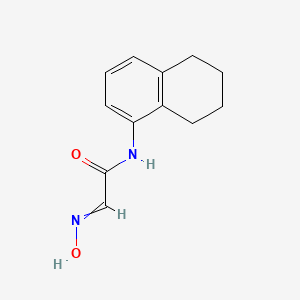
![3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14341789.png)

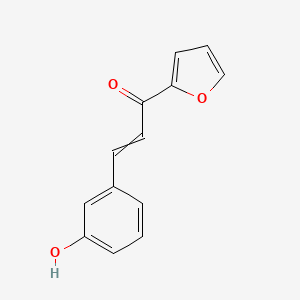
![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
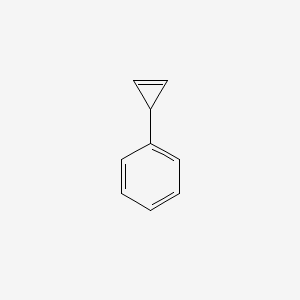
![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
